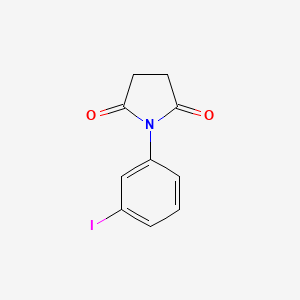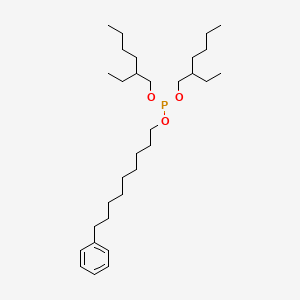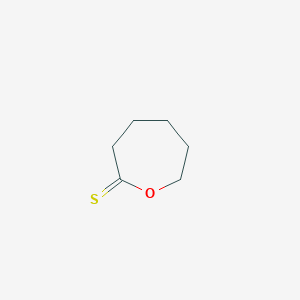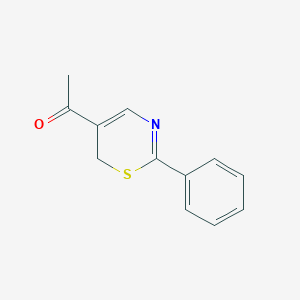
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one typically involves the reaction of N-phenylthioureidoalkyl-α-diazo ketones with acids . This method allows for the formation of the thiazine ring system under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazine ring.
Scientific Research Applications
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial activity and inhibition of specific metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
2-Phenylamino-5,6-dihydro-4H-1,3-thiazin-5-ones: These compounds are structurally related and undergo similar synthetic routes.
Uniqueness
1-(2-Phenyl-6H-1,3-thiazin-5-yl)ethan-1-one is unique due to its specific substitution pattern on the thiazine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
72856-35-0 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-(2-phenyl-6H-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NOS/c1-9(14)11-7-13-12(15-8-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
UGSRBFVANOUPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(SC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


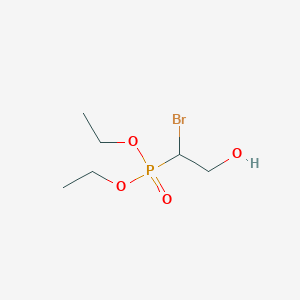
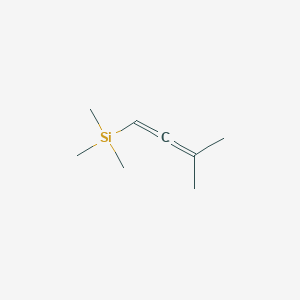
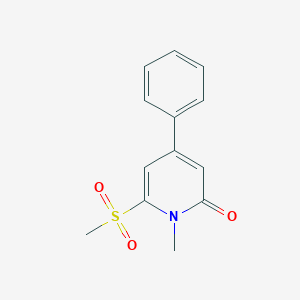
![1-[(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methoxy]dodecan-2-ol](/img/structure/B14477143.png)
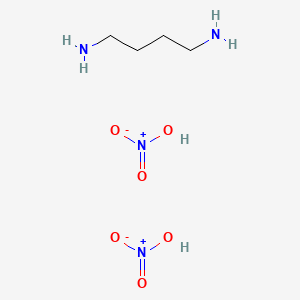
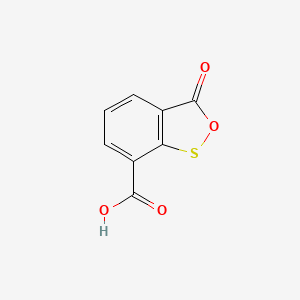
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
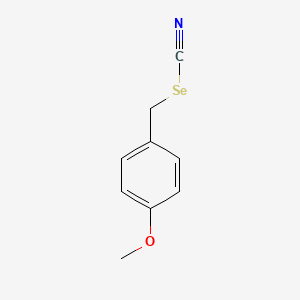
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
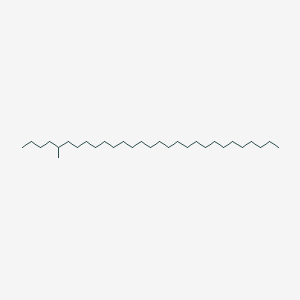
![Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-](/img/structure/B14477195.png)
